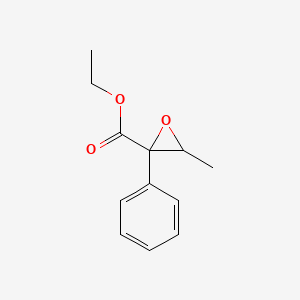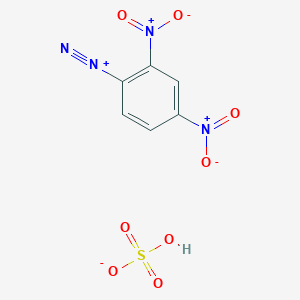
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is a chemical compound with the molecular formula C₆H₄N₄O₈S. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N₂⁺) attached to an aromatic ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4-dinitroaniline. The process includes the following steps:
Nitration of Benzene: Benzene is nitrated to form 2,4-dinitrobenzene.
Reduction: 2,4-dinitrobenzene is reduced to 2,4-dinitroaniline.
Diazotization: 2,4-dinitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium ion and prevent its decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dinitrobenzene-1-diazonium hydrogen sulfate
- 1,3-Dinitrobenzene-1-diazonium hydrogen sulfate
- 4-Nitrobenzene-1-diazonium hydrogen sulfate
Uniqueness
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is unique due to the presence of two nitro groups at the 2 and 4 positions on the benzene ring. This arrangement enhances its reactivity and makes it suitable for specific chemical reactions that other diazonium salts may not undergo as efficiently.
Eigenschaften
CAS-Nummer |
64445-49-4 |
|---|---|
Molekularformel |
C6H4N4O8S |
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
2,4-dinitrobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H3N4O4.H2O4S/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3H;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SYCWFHQNANTWON-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


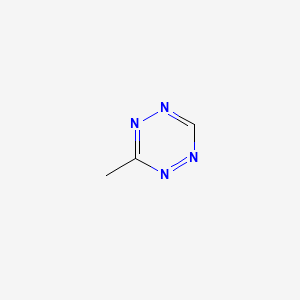
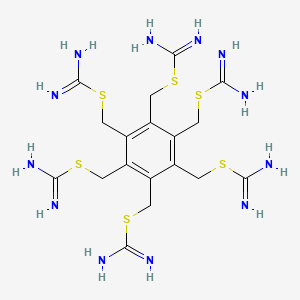
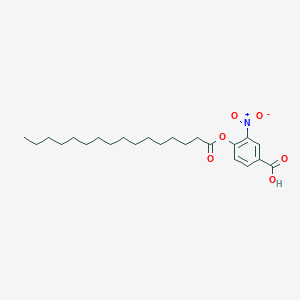
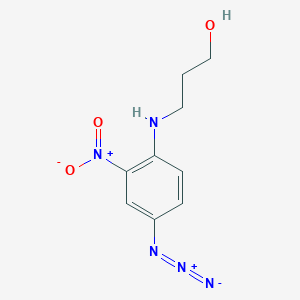
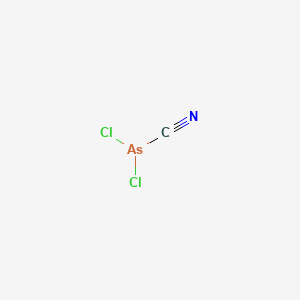

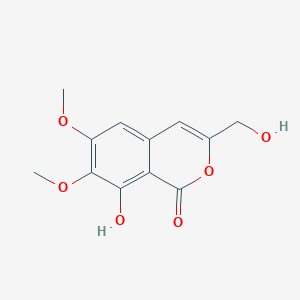
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)

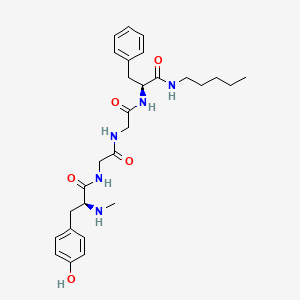
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
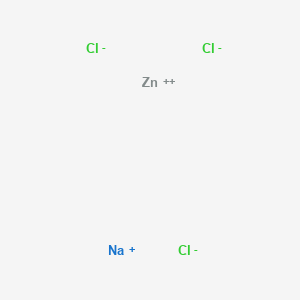
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
